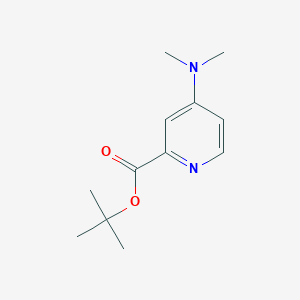
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound that has gained attention in the field of scientific research due to its potential as a pharmacological tool. This compound is also known as DMPEA-THC and is a derivative of the psychoactive compound, THC, found in marijuana. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves the reaction of 3,4-dimethoxyphenethylamine with m-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with thioamide to form the final product.
Starting Materials
3,4-dimethoxyphenethylamine, m-tolyl isocyanate, thioamide
Reaction
Step 1: 3,4-dimethoxyphenethylamine is reacted with m-tolyl isocyanate in the presence of a suitable solvent and a catalyst to form the corresponding urea derivative., Step 2: The intermediate urea derivative is then reacted with thioamide in the presence of a suitable solvent and a catalyst to form the final product, N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide.
Wirkmechanismus
DMPEA-THC acts as a partial agonist at the CB1 receptor, meaning that it binds to the receptor and activates it to a lesser extent than THC. This results in a milder psychoactive effect. DMPEA-THC also has an affinity for the CB2 receptor, which is involved in immune function and inflammation.
Biochemische Und Physiologische Effekte
DMPEA-THC has been shown to have several biochemical and physiological effects, including the ability to reduce pain and inflammation, suppress seizures, and reduce anxiety. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPEA-THC in lab experiments is its structural similarity to THC, which allows researchers to study the effects of THC without the legal and ethical issues associated with using marijuana. However, one limitation is that DMPEA-THC is a synthetic compound and may not fully replicate the effects of THC in the body.
Zukünftige Richtungen
There are several future directions for research on DMPEA-THC. One area of interest is the development of new treatments for conditions such as chronic pain, epilepsy, and anxiety. Another area of interest is the study of the effects of DMPEA-THC on the brain and its potential as a neuroprotective agent. Additionally, researchers may explore the potential of DMPEA-THC as a tool for studying the endocannabinoid system and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
DMPEA-THC has been used in scientific research as a pharmacological tool due to its structural similarity to THC. It has been shown to have an affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. DMPEA-THC has been used to study the effects of THC on the brain and to develop new treatments for conditions such as chronic pain, epilepsy, and anxiety.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-5-4-6-16(11-14)24-21(28)26-22-25-17(13-31-22)20(27)23-10-9-15-7-8-18(29-2)19(12-15)30-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJUEMITUVBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)


![Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B2909803.png)

![Tert-butyl 4,8-diazabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2909806.png)





